4-benzoyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride
Description
4-Benzoyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride is a benzamide derivative featuring a 4-chlorobenzo[d]thiazol-2-yl moiety and a diethylaminoethyl group. The compound’s structure includes two aromatic systems: a benzoyl group at the 4-position and a substituted benzothiazole ring. The diethylaminoethyl side chain contributes to its basicity, enabling hydrochloride salt formation for enhanced aqueous solubility.
Key structural attributes include:
- Diethylaminoethyl group: Introduces tertiary amine functionality, critical for salt formation and solubility.
- Benzamide backbone: Provides rigidity and hydrogen-bonding capacity.
Spectral characterization would likely involve:
Properties
IUPAC Name |
4-benzoyl-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O2S.ClH/c1-3-30(4-2)17-18-31(27-29-24-22(28)11-8-12-23(24)34-27)26(33)21-15-13-20(14-16-21)25(32)19-9-6-5-7-10-19;/h5-16H,3-4,17-18H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPRTRJARYPNHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-benzoyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride is a synthetic compound notable for its potential applications in medicinal chemistry. This compound features a complex molecular structure that includes a benzamide core and a thiazole ring, which may contribute to its biological activity. The exploration of its biological properties is crucial for understanding its potential therapeutic roles.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure can be described as follows:
- Benzamide Derivative : The compound belongs to the benzamide family, characterized by the presence of a carbonyl group (C=O) adjacent to a nitrogen atom.
- Heterocyclic Compound : The inclusion of a thiazole ring adds to its complexity and may enhance its interaction with biological targets.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects.
In Vitro Studies
Research indicates that compounds similar to 4-benzoyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide exhibit diverse biological activities:
- Antimicrobial Activity : Some studies have demonstrated that benzamide derivatives possess antibacterial properties, which may be relevant for treating infections.
- Anti-inflammatory Effects : Related compounds have shown potential in modulating inflammatory responses, suggesting that this compound might also exert anti-inflammatory effects through inhibition of pro-inflammatory cytokines.
Data Table: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Exhibits antibacterial activity against various strains. | |
| Anti-inflammatory | Potential to inhibit inflammatory cytokines in vitro. | |
| Cytotoxicity | May induce apoptosis in cancer cell lines, although specific studies on this compound are limited. |
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with analogs from the evidence:
Key Differences and Implications
- Benzothiazole vs. Thiazole: The target’s benzo[d]thiazole ring (vs.
- Diethylaminoethyl Group: This moiety, absent in and , enhances solubility in physiological media (as hydrochloride salt) compared to non-aminated analogs .
- Benzoyl vs. Sulfonyl/Butanamide : The benzoyl group in the target compound may confer greater metabolic stability compared to sulfonyl () or butanamide () linkages, which are prone to enzymatic hydrolysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
